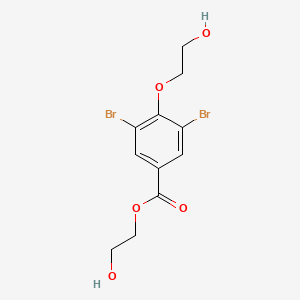![molecular formula C21H24Cl6O10 B14621820 2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol CAS No. 59326-15-7](/img/structure/B14621820.png)
2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is a complex polymeric compound. This compound is known for its unique structural properties and its applications in various scientific fields. It is characterized by the presence of multiple functional groups, including methanoisobenzofuran, hexachloro, and tetrahydro groups, which contribute to its reactivity and versatility.
Métodos De Preparación
The synthesis of this compound involves multiple steps and specific reaction conditions. One common method involves the polymerization of 4,7-methanoisobenzofuran-1,3-dione with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, and 1,2-propanediol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and other organic compounds.
Aplicaciones Científicas De Investigación
4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: The polymer is used in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, leading to its effects. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol stands out due to its unique combination of functional groups and polymeric structure. Similar compounds include:
- Nadic anhydride
- Himic anhydride
- Carbic anhydride These compounds share some structural similarities but differ in their specific functional groups and reactivity .
Propiedades
Número CAS |
59326-15-7 |
|---|---|
Fórmula molecular |
C21H24Cl6O10 |
Peso molecular |
649.1 g/mol |
Nombre IUPAC |
2,2-dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C9H2Cl6O3.C5H12O2.C4H2O3.C3H8O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2H;6-7H,3-4H2,1-2H3;1-2H;3-5H,2H2,1H3 |
Clave InChI |
BISCVWJNGVVECZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)O.CC(C)(CO)CO.C1=CC(=O)OC1=O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Números CAS relacionados |
59326-15-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
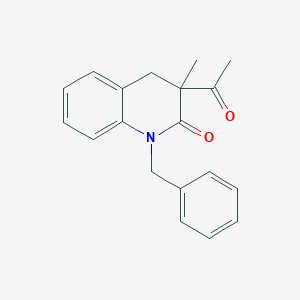

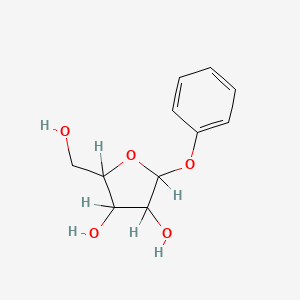
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
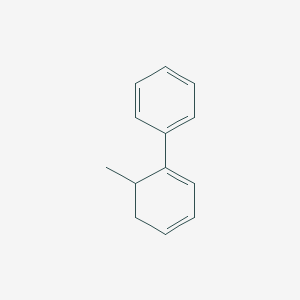
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

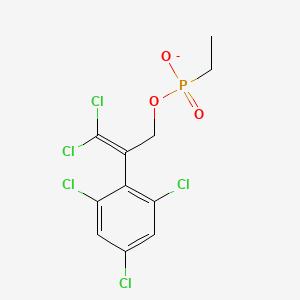
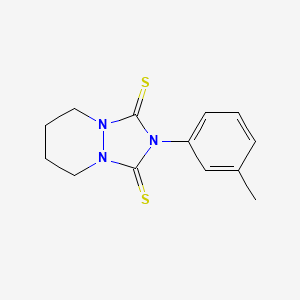
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
